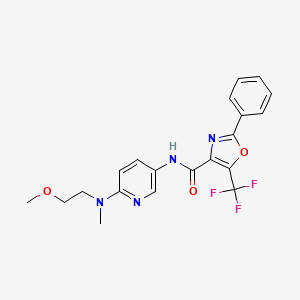

Dgat1-IN-3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZWDFXCTTZZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dgat1-IN-3: A Technical Guide to its Mechanism of Action and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] Its role in intestinal fat absorption and energy storage has made it a compelling therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[2][3] Dgat1-IN-3 is a potent and selective small molecule inhibitor of DGAT1. This document provides a comprehensive technical overview of the mechanism of action, quantitative data, and relevant experimental protocols for this compound, intended for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of the DGAT1 enzyme. DGAT1 is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[4] This process is central to the absorption of dietary fats in the small intestine and the storage of neutral lipids in various tissues, including adipose tissue.[5] By blocking the active site of DGAT1, this compound prevents the synthesis of triglycerides.[4] This inhibition leads to a reduction in the assembly and secretion of chylomicrons from enterocytes, thereby limiting the absorption of dietary fat.[5] The decreased triglyceride synthesis also affects lipid storage in adipocytes and the liver.

The primary signaling pathway affected by this compound is the triglyceride synthesis pathway. Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoAs, and a decrease in its product, triglycerides. This alteration in lipid homeostasis has several downstream consequences, including potential activation of pathways sensitive to cellular lipid concentrations.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Species | Assay | IC50/EC50 | Reference |

| DGAT1 | Human | Enzyme Assay | 38 nM | [6] |

| DGAT1 | Rat | Enzyme Assay | 120 nM | [6] |

| DGAT1 | Human | CHOK1 Cells | 0.66 µM | [6] |

| hERG | Human | Ion Channel Assay | IC20 = 0.2 µM | [6] |

Table 2: Rat Pharmacokinetic Profile

| Parameter | Value | Dosing Route | Reference |

| Cmax | 24 µM | 50 mg/kg p.o. | [6] |

| T1/2 | 1.95 h | 5 mg/kg i.v. | [6] |

| Clearance | 13.5 mL/min/kg | 5 mg/kg i.v. | [6] |

| Oral Bioavailability | 77% | 50 mg/kg p.o. | [6] |

Experimental Protocols

The following are representative protocols for the evaluation of DGAT1 inhibitors like this compound. These are based on established methodologies in the field.

In Vitro DGAT1 Enzyme Activity Assay

This protocol is adapted from methodologies used for other small molecule DGAT1 inhibitors.[1]

-

Preparation of Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2.

-

Substrate Solution: 200 µM 1,2-dioleoylglycerol and 50 µM oleoyl-CoA containing 0.2 µCi [14C]-oleoyl-CoA as a tracer.

-

This compound is serially diluted in DMSO.

-

-

Enzyme Source:

-

Microsomes from cells overexpressing human or rat DGAT1.

-

-

Assay Procedure:

-

Add 5-10 µg of microsomal protein to a microcentrifuge tube.

-

Add this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2 v/v/v).

-

Extract the lipids by adding 1 mL of heptane and 0.5 mL of water, vortexing, and centrifuging.

-

Transfer the upper organic phase to a new tube and dry under nitrogen.

-

-

Analysis:

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1 v/v).

-

Spot the samples on a silica TLC plate.

-

Develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).

-

Visualize and quantify the [14C]-triglyceride band using a phosphorimager.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Triglyceride Synthesis Assay

This protocol is based on a method for assessing DGAT1 activity in a cellular context.[7]

-

Cell Culture:

-

Culture HEK293 cells (which predominantly express DGAT1) in DMEM supplemented with 10% FBS.

-

-

Assay Procedure:

-

Plate cells in a 24-well plate and grow to confluence.

-

Wash the cells with PBS and then incubate with serum-free DMEM containing this compound or DMSO for 1 hour.

-

Add 0.3 mM oleic acid complexed to BSA and 1 µCi/mL [14C]-glycerol to each well.

-

Incubate for 5 hours at 37°C.

-

Wash the cells with PBS and lyse with 0.1 N NaOH.

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from the cell lysate using the Bligh and Dyer method.

-

Separate the lipids by TLC as described in the enzyme activity assay.

-

Quantify the amount of [14C]-glycerol incorporated into triglycerides.

-

Determine the EC50 value of this compound.

-

In Vivo Oral Fat Tolerance Test

This protocol is a standard method for evaluating the effect of DGAT1 inhibitors on fat absorption in rodents.[8]

-

Animals:

-

Use male C57BL/6 mice, fasted for 4-6 hours.

-

-

Procedure:

-

Administer this compound (e.g., 5-50 mg/kg) or vehicle (e.g., 0.5% methylcellulose) by oral gavage.

-

After 30-60 minutes, administer a bolus of corn oil (e.g., 10 mL/kg) by oral gavage.

-

Collect blood samples via the tail vein at baseline (0 hours) and at 1, 2, 4, and 6 hours post-oil bolus.

-

-

Analysis:

-

Measure plasma triglyceride levels at each time point using a commercial kit.

-

Calculate the area under the curve (AUC) for the plasma triglyceride excursion.

-

Compare the AUC between the this compound treated and vehicle-treated groups.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a DGAT1 inhibitor like this compound.

References

- 1. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

Dgat1-IN-3: A Technical Overview of its Selectivity for DGAT1 over DGAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis. Two primary isoforms, DGAT1 and DGAT2, encoded by different genes, fulfill this role. While both enzymes catalyze the same reaction, they exhibit distinct biochemical properties, tissue distribution, and physiological functions, making them attractive and distinct targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. This technical guide provides an in-depth analysis of the selectivity profile of Dgat1-IN-3, a potent inhibitor of DGAT1.

DGAT1 vs. DGAT2: A Comparative Overview

DGAT1 and DGAT2, despite catalyzing the same enzymatic reaction, are evolutionarily unrelated and possess different characteristics. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, which also includes acyl-CoA:cholesterol acyltransferase (ACAT). In contrast, DGAT2 belongs to a distinct family of enzymes. DGAT1 is ubiquitously expressed, with high levels in the small intestine, adipose tissue, and mammary glands, where it is involved in the re-esterification of exogenous fatty acids into triglycerides for absorption and storage. DGAT2 is predominantly found in the liver and adipose tissue and is thought to be more involved in triglyceride synthesis from de novo synthesized fatty acids.[1][2][3]

This compound Selectivity Profile

Table 1: Quantitative Inhibition Data for this compound and Other Selective DGAT1 Inhibitors

| Compound | Target | Species | IC50 | Cellular EC50 | Selectivity vs. DGAT2 | Reference |

| This compound | DGAT1 | Human | 38 nM | 0.66 µM (in CHOK1 cells) | Not specified | [4] |

| DGAT1 | Rat | 120 nM | Not specified | Not specified | [4] | |

| PF-04620110 | DGAT1 | Human | 19 nM | Not specified | >100-fold | [5][6] |

| A-922500 | DGAT1 | Human | 7 nM | Not specified | Not specified | [6] |

| DGAT1 | Mouse | 24 nM | Not specified | Not specified | [6] | |

| Compound 5B | DGAT1 | Human | Not specified | Not specified | Excellent (screened against >100 targets) | [7][8] |

Note: The selectivity of this compound for DGAT1 over DGAT2 is implied by its characterization as a "selective" inhibitor, though a quantitative value is not publicly available. The data for PF-04620110 is provided to illustrate a quantitative example of high selectivity.

Experimental Protocols

The determination of the selectivity profile of a DGAT inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Enzyme Inhibition Assay (Radiolabeled Method)

This is a traditional and direct method to measure the enzymatic activity of DGAT1 and DGAT2.

-

Enzyme Source: Microsomal fractions are prepared from cells overexpressing human or rodent DGAT1 or DGAT2 (e.g., Sf9 insect cells or HEK293 mammalian cells).

-

Reaction Mixture: The assay is typically conducted in a buffer containing:

-

Tris-HCl (pH 7.4-8.0)

-

MgCl₂ (concentration can be varied to differentiate between DGAT1 and DGAT2 activity)

-

Bovine Serum Albumin (BSA)

-

1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate)

-

[¹⁴C]-Oleoyl-CoA (radiolabeled acyl-CoA substrate)

-

-

Inhibitor Addition: this compound or other test compounds are added at varying concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the microsomal enzyme preparation and incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted into the organic phase.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular context.

-

Cell Culture: A suitable cell line, such as CHO-K1 or HepG2 cells, is cultured in appropriate media.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

-

Metabolic Labeling: [¹⁴C]-Oleic acid is added to the culture medium, and the cells are incubated to allow for its incorporation into cellular lipids.

-

Cell Lysis and Lipid Extraction: The cells are washed and lysed, and total lipids are extracted.

-

Analysis: The extracted lipids are separated by TLC, and the radioactivity incorporated into triglycerides is quantified.

-

Data Analysis: The effective concentration at which 50% of triglyceride synthesis is inhibited (EC50) is calculated from the dose-response curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway for triglyceride synthesis and a typical experimental workflow for evaluating a DGAT1 inhibitor.

Caption: The canonical pathway of triglyceride synthesis.

Caption: A typical drug discovery workflow for a DGAT1 inhibitor.

Conclusion

This compound is a potent inhibitor of DGAT1, with demonstrated activity against both human and rat enzymes. While a direct quantitative measure of its selectivity over DGAT2 is not publicly documented, the characterization of this and similar compounds as "selective" DGAT1 inhibitors underscores the feasibility of targeting this isoform specifically. The distinct roles of DGAT1 and DGAT2 in triglyceride metabolism present a compelling rationale for the development of isoform-selective inhibitors for the treatment of metabolic disorders. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of such compounds.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA Interference-Mediated Knockdown of DGAT1 Decreases Triglyceride Content of Bovine Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the function of Diacylglycerol Acyltransferase 1

An In-depth Technical Guide to Diacylglycerol Acyltransferase 1 (DGAT1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial multipass transmembrane enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This function positions DGAT1 at a critical juncture in energy metabolism, influencing lipid absorption, fat storage, and lipoprotein assembly.[2][3] Primarily localized to the endoplasmic reticulum, DGAT1 is highly expressed in tissues with active triglyceride synthesis, most notably the small intestine.[4][5][6] Genetic and pharmacological inhibition of DGAT1 in preclinical models has consistently demonstrated resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis, making it a compelling therapeutic target for metabolic diseases.[7][8][9] However, the clinical development of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the enzyme's essential role in dietary fat processing.[10] This document provides a comprehensive technical overview of DGAT1, detailing its biochemical function, physiological roles, regulation, and therapeutic relevance, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Function and Biochemical Properties

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TG).[1][11][12] This reaction is the terminal step in the primary pathway for TG synthesis.[13][14] While another enzyme, DGAT2, catalyzes the same reaction, DGAT1 and DGAT2 are encoded by different genes, belong to distinct protein families, and share no sequence homology, suggesting convergent evolution.[2][11][13] DGAT1 exhibits a dual membrane topology, which may allow its active site to access substrates on both the cytosolic and lumenal sides of the ER membrane.[11][12] Beyond TG synthesis, DGAT1 also possesses acyl-CoA:retinol acyltransferase (ARAT) activity, enabling it to esterify retinol, a function relevant to vitamin A metabolism.[1][15][16]

Physiological Role and Tissue Distribution

DGAT1's function is deeply intertwined with systemic energy homeostasis. Its expression is ubiquitous, but it is most abundant in tissues central to lipid metabolism.[4][11]

-

Small Intestine: DGAT1 is most highly expressed in the enterocytes of the small intestine.[4][5][6] Here, it plays an indispensable role in the absorption of dietary fat by re-esterifying mono- and diacylglycerols back into triglycerides, which are then packaged into chylomicrons for secretion into the lymphatic system.[2][3]

-

Adipose Tissue: In adipocytes, DGAT1 contributes to the storage of excess energy as triglycerides within lipid droplets.[4][17] During periods of lipolysis (fat breakdown), DGAT1 is also responsible for re-esterifying a portion of the hydrolyzed fatty acids, a process that protects the cell from the toxic effects of high free fatty acid concentrations and ER stress.[18][19]

-

Liver: While expressed at lower levels in the liver compared to the small intestine, hepatic DGAT1 contributes to triglyceride synthesis, particularly from exogenous (circulating) fatty acids.[4][20] Its inhibition or deletion can protect against hepatic steatosis (fatty liver) induced by high-fat diets.[9][20]

-

Mammary Gland: DGAT1 is essential for the production of milk fat, and its absence leads to a failure of lactation in mice.[1][2]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding DGAT1's expression and the metabolic impact of its inhibition.

Table 1: Relative mRNA Expression of DGAT1 in Human Tissues

| Tissue | Relative Expression Level |

|---|---|

| Small Intestine (Duodenum) | Very High[4][6][21] |

| Adipose Tissue | High[4][22] |

| Testis | High[4] |

| Adrenal Gland | High[6] |

| Liver | Moderate to Low[4][22] |

| Skeletal Muscle | Low[4] |

| Heart | Low[4] |

Data compiled from multiple sources indicating general expression patterns.

Table 2: Metabolic Effects of DGAT1 Deficiency or Inhibition in Rodent Models

| Parameter | Model | Condition | Outcome | Reference |

|---|---|---|---|---|

| Body Weight | DGAT1 Knockout Mice | High-Fat Diet | Resistant to weight gain | [2][9][13] |

| Hepatic Triglycerides | DGAT1 Knockout Mice | High-Fat Diet | ~80% reduction | [20] |

| Hepatic Triglycerides | Liver-Specific DGAT1 KO | High-Fat Diet | ~50% reduction | [20] |

| Insulin Sensitivity | DGAT1 Knockout Mice | High-Fat Diet | Improved glucose tolerance and insulin sensitivity | [4][9] |

| Energy Expenditure | DGAT1 Knockout Mice | High-Fat Diet | Increased | [9][13] |

| Postprandial Triglycerides | DGAT1 Inhibitor (acute) | Oral Lipid Challenge | Delayed and reduced peak TG levels |[9][23] |

Table 3: Potency of Selected Small Molecule DGAT1 Inhibitors

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| T-863 | Human DGAT1 | Potent (specific value not stated) | [7] |

| A-922500 | DGAT1 | 39.9 nM | [23] |

| Pradigastat (LCQ908) | DGAT1 | Not specified (clinically tested) | [24] |

| GSK3008356 | DGAT1 | Not specified (clinically tested) |[25] |

IC₅₀ (half-maximal inhibitory concentration) is a measure of inhibitor potency.

Regulation of DGAT1 Expression and Activity

DGAT1 expression is regulated by various metabolic signals and transcription factors, ensuring its activity aligns with the body's energetic state.

-

Transcriptional Control: The transcription factor PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a master regulator of adipogenesis, can bind to the DGAT1 promoter and increase its mRNA levels.[4]

-

Hormonal and Nutrient Regulation: In adipocytes, glucose stimulates DGAT1 mRNA expression, while insulin primarily upregulates DGAT2.[4][26] Their combined presence leads to an additive effect on total DGAT activity.[26]

-

Post-transcriptional Regulation: Studies in 3T3-L1 adipocytes show that DGAT1 protein levels increase dramatically (~90-fold) during differentiation, a change far greater than the corresponding increase in mRNA (~7-fold), indicating significant post-transcriptional or translational control.[27]

Visualizing DGAT1 Pathways and Workflows

Biochemical Pathway

Caption: DGAT1 catalyzes the formation of triglycerides from DAG and fatty acyl-CoA.

Physiological Workflow: Intestinal Fat Absorption

References

- 1. DGAT1 - Wikipedia [en.wikipedia.org]

- 2. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gwasstories.com [gwasstories.com]

- 11. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. DGAT1-deficiency affects the cellular distribution of hepatic retinoid and attenuates the progression of CCl4-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DGAT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 25. First-in-Human Pharmacokinetics and Safety Study of GSK3008356, a Selective DGAT1 Inhibitor, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Posttranscriptional control of the expression and function of diacylglycerol acyltransferase-1 in mouse adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the In Vitro Potency of Dgat1-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro evaluation of Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[3][4] This document summarizes the available quantitative data on the potency of this compound, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Quantitative Potency of this compound

The in vitro inhibitory activity of this compound has been quantified against DGAT1 from different species and in various assay formats. The collected data is presented below, offering a clear comparison of its potency.

| Target | Assay Type | Potency Metric | Value | Reference |

| Human DGAT1 | Enzyme Assay | IC50 | 38 nM | [5] |

| Rat DGAT1 | Enzyme Assay | IC50 | 120 nM | [5] |

| Human DGAT1 in CHOK1 cells | Cell-based Assay | EC50 | 0.66 µM | [5] |

| Human ether-a-go-go-related gene (hERG) | Ion Channel Assay | IC20 | 0.2 µM | [5] |

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC20 (20% inhibitory concentration): The concentration of an inhibitor that causes a 20% inhibition.

Signaling Pathway and Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in lipid metabolism.[6] It catalyzes the final step of triglyceride synthesis by transferring an acyl group from acyl-CoA to diacylglycerol (DAG).[2] this compound acts as a competitive inhibitor, likely binding to the acyl-CoA binding site of the DGAT1 enzyme, thereby preventing the formation of triglycerides.[2][4] This reduction in triglyceride synthesis is a key mechanism for its potential therapeutic effects in metabolic disorders.[2]

Caption: DGAT1 catalyzes the final step of triglyceride synthesis, a process inhibited by this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to evaluate the potency of DGAT1 inhibitors like this compound.

DGAT1 Enzyme Activity Assay

This assay directly measures the enzymatic activity of DGAT1 and its inhibition.

1. Preparation of DGAT1-containing Microsomes:

-

Tissues or cells expressing DGAT1 are homogenized in a suitable buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged to remove cell debris.

-

The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in DGAT1. The pellet is resuspended in a storage buffer.

2. Reaction Mixture Preparation:

-

The reaction mixture typically contains:

-

100 mM Tris-HCl (pH 7.4)

-

25 mM MgCl₂

-

0.625 g/L delipidated BSA

-

200 µM 1,2-dioleoylglycerol (DAG substrate)

-

50 µM oleoyl-CoA (acyl-CoA substrate) containing a radiolabeled tracer like [¹⁴C]-oleoyl-CoA.[7]

-

-

Various concentrations of the DGAT1 inhibitor (e.g., this compound) or vehicle control are added to the reaction mixture.

3. Enzymatic Reaction and Lipid Extraction:

-

The reaction is initiated by adding the DGAT1-containing microsomes to the pre-warmed reaction mixture.

-

The mixture is incubated for a specific period (e.g., 10-30 minutes) at 37°C.

-

The reaction is stopped by adding a solvent mixture, typically hexane:isopropanol (3:2, v/v).[8]

-

Lipids are extracted by vortexing and centrifugation.

4. Analysis:

-

The lipid extract is spotted onto a thin-layer chromatography (TLC) plate.

-

The lipids are separated using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[7]

-

The radioactivity of the triglyceride bands is quantified using a phosphor imager or by scraping the bands and using liquid scintillation counting.[7][8]

-

The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a typical in vitro DGAT1 enzyme inhibition assay.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of the inhibitor on triglyceride synthesis within a cellular context.

1. Cell Culture and Treatment:

-

A suitable cell line (e.g., CHOK1 cells overexpressing human DGAT1) is cultured to a desired confluency.

-

The cells are pre-incubated with various concentrations of the DGAT1 inhibitor or vehicle control for a defined period.

2. Radiolabeling:

-

A radiolabeled fatty acid, such as [¹⁴C]-oleic acid, is added to the culture medium.[8]

-

The cells are incubated for a further period to allow for the incorporation of the radiolabel into triglycerides.

3. Lipid Extraction and Analysis:

-

The cells are washed with PBS to remove unincorporated radiolabel.

-

Total lipids are extracted from the cells using a suitable solvent system.

-

The extracted lipids are separated by TLC, and the amount of radiolabeled triglyceride is quantified as described in the enzyme assay protocol.

4. Data Analysis:

-

The EC50 value is determined by plotting the percentage of triglyceride synthesis inhibition against the inhibitor concentration.

This guide provides a foundational understanding of the in vitro potency and evaluation methods for this compound. The presented data and protocols are essential for researchers and drug development professionals working on DGAT1 inhibitors for the treatment of metabolic diseases.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

Dgat1-IN-3 target enzyme and binding site

An In-depth Technical Guide on the Target and Binding Site of DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This function positions DGAT1 as a critical regulator of triglyceride storage and, consequently, a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[1][2] Pharmacological inhibition of DGAT1 has been shown to reduce diet-induced obesity, improve insulin sensitivity, and lower plasma triglyceride levels in preclinical models.[3][4] This guide provides a detailed overview of the target enzyme, the specific binding site of its inhibitors, quantitative data on inhibitor potency, and the experimental protocols used for their characterization.

Target Enzyme: Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum.[5][6] It is one of two known DGAT enzymes, the other being DGAT2.[1][7] While both enzymes catalyze the same reaction, they are encoded by different genes and share limited sequence homology.[3] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats, as well as in adipose tissue and the liver.[1][5][8] The enzyme's role in triglyceride synthesis makes it a central player in energy storage and lipid homeostasis.[1][2]

Binding Site of DGAT1 Inhibitors

Cryo-electron microscopy studies have revealed that small molecule inhibitors of DGAT1, such as T863 and DGAT1IN1, bind within the enzyme's fatty acyl-CoA substrate binding tunnel.[9] This tunnel opens to the cytoplasmic side of the endoplasmic reticulum.[9] The binding of these inhibitors physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby preventing triglyceride synthesis.[9] For instance, the inhibitor T863 blocks access to the tunnel's entrance.[9] Kinetic studies have further characterized inhibitors like T863 as competitive inhibitors with respect to the oleoyl-CoA substrate, supporting the model of binding to the acyl-CoA pocket.[10]

A conserved motif, FYxDWWN, present in both DGAT1 and the related enzyme ACAT, has been implicated in the binding of the fatty acyl-CoA substrate.[6][11][12] Specifically, structural data indicates that Trp364, the first tryptophan in this motif, is part of the hydrophobic pocket that accommodates the acyl chain of the substrate.[12]

Quantitative Data for DGAT1 Inhibitors

The potency of various DGAT1 inhibitors has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting the enzyme's activity.

| Inhibitor | Target | IC50 (nM) | Assay Type |

| T863 | Human DGAT1 | 49 | CPM fluorescent assay[10] |

| T863 | Human DGAT1 | 17 | TLC-based assay[10] |

| T863 | Mouse DGAT1 | 15 | Not specified[7] |

| PF-04620110 | Not specified | 19 | Not specified[7] |

| A-922500 | Human DGAT1 | 9 | Not specified[7] |

| A-922500 | Mouse DGAT1 | 22 | Not specified[7] |

| BAY 74-4113 | Not specified | 72 | Not specified[7] |

| Compound 1A | Human DGAT1 | ~2 | Not specified[13] |

| Compound 2A | Human DGAT1 | ~2 | Not specified[13] |

| Compound 5B | Human DGAT1 | ~1 | Not specified[13] |

Experimental Protocols

In Vitro DGAT1 Enzyme Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of a compound on DGAT1 enzymatic activity.

Methodology:

-

Enzyme Source: Microsomal preparations from human small intestine or Sf-9 cells overexpressing recombinant human DGAT1 are commonly used.[10][14]

-

Substrates: The reaction mixture includes diacylglycerol (e.g., dioleoyl glycerol) and a fatty acyl-CoA (e.g., palmitoleoyl Coenzyme A).[14]

-

Reaction Buffer: A typical buffer contains Tris-HCl and MgCl2.[14]

-

Detection Method 1: Fluorescence-based (CPM Assay): This high-throughput method detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.[10]

-

The DGAT1-mediated reaction produces CoASH.

-

A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the sulfhydryl group of CoASH.

-

The resulting CoA-CPM product fluoresces, and the signal is measured at an emission wavelength of 460 nm.[10]

-

-

Detection Method 2: Radiometric (TLC-based): This method directly measures the formation of radiolabeled triglycerides.

-

One of the substrates, typically the fatty acyl-CoA, is radiolabeled (e.g., with ¹⁴C).

-

After the enzymatic reaction, lipids are extracted.

-

The products are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled triglyceride formed is quantified.[10]

-

Cellular DGAT1 Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within intact cells.

Methodology:

-

Cell Line: HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1) or other suitable cell lines like HepG2 are used.[10][15]

-

Substrate Incubation: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as ¹⁴C-glycerol or ¹⁴C-oleic acid.[14]

-

Inhibitor Treatment: The cells are treated with the test compound at various concentrations.

-

Lipid Extraction and Analysis:

-

After incubation, cellular lipids are extracted.

-

The lipids are separated by TLC.

-

The amount of ¹⁴C-labeled triglyceride is quantified to determine the extent of inhibition.[14]

-

Visualizations

Caption: Simplified signaling pathway of DGAT1-mediated triglyceride synthesis and its inhibition.

Caption: Experimental workflow for characterizing DGAT1 inhibitors.

References

- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dgat1-IN-3 for In Vitro Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgat1-IN-3 is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[2][3][4] This pathway is fundamental for energy storage in the form of lipids.[3][4] Given its role in triglyceride synthesis, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[1][2][4] this compound serves as a valuable research tool for investigating the cellular and physiological roles of DGAT1 and for the preclinical evaluation of DGAT1 inhibition.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effect on triglyceride synthesis and overall cell viability.

Mechanism of Action

DGAT1 is a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum (ER). It facilitates the esterification of a fatty acyl-CoA onto the free hydroxyl group of a 1,2-diacylglycerol molecule, forming a triglyceride (TG).[3][5] By inhibiting DGAT1, this compound blocks this final step, leading to a reduction in triglyceride synthesis and storage.[4] This inhibition can lead to decreased fat accumulation and improved lipid profiles.[4]

Caption: DGAT1 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency values.

| Assay Type | Target/Cell Line | Substrate(s) | Value Type | Value | Reference |

| Enzymatic Assay | Human DGAT1 (expressed in Sf9 cells) | 1,2-dioleoyl-sn-glycerol and [14C]-palmitoyl-CoA | IC50 | 38 nM | [1] |

| Enzymatic Assay | Rat DGAT1 | Not Specified | IC50 | 120 nM | [1] |

| Cell-Based Assay | CHO-K1 cells (expressing human DGAT1) | [14C]palmitic acid | EC50 | 0.66 µM | [1] |

Experimental Protocols

Protocol 1: Cellular DGAT1 Activity Assay using Radiolabeled Fatty Acids

This protocol details a method to measure the inhibitory effect of this compound on triglyceride synthesis in a cellular context by tracking the incorporation of a radiolabeled fatty acid.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of DGAT1 activity in whole cells.

Materials:

-

HEK293A or CHO-K1 cells stably overexpressing human DGAT1 (hDGAT1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

This compound (and/or other DGAT1 inhibitors as controls)

-

DMSO (vehicle)

-

[14C]oleic acid or [14C]palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hexane:Isopropanol (3:2, v/v) lipid extraction solvent

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC mobile phase (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Caption: Experimental workflow for the cellular DGAT1 activity assay.

Procedure:

-

Cell Culture:

-

Culture hDGAT1-expressing HEK293A or CHO-K1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into 24-well plates at an appropriate density to reach ~90% confluency on the day of the experiment. Allow cells to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 100 nM). The final DMSO concentration in the cell culture medium should be kept constant and low (≤0.1%).

-

-

Inhibitor Pre-treatment:

-

On the day of the assay, remove the culture medium from the cells.

-

Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.[6]

-

-

Radiolabeling:

-

Lipid Extraction:

-

Stop the reaction by aspirating the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.[6]

-

Add the hexane:isopropanol (3:2) solvent mixture directly to each well and incubate with gentle shaking for 10-20 minutes to extract total lipids.[7]

-

Collect the solvent (lipid extract) from each well into a fresh tube.

-

-

Lipid Separation and Quantification:

-

Spot the lipid extracts onto a silica TLC plate. Also spot a triglyceride standard.

-

Develop the TLC plate in a chamber containing the mobile phase (e.g., hexane:diethyl ether:acetic acid).

-

Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Identify the band corresponding to triglycerides.

-

Scrape the silica from the triglyceride band area into a scintillation vial.[5]

-

Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the radioactivity counts (or percentage of control) against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC50 value.

-

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol is essential to ensure that the observed inhibition of triglyceride synthesis is not due to a general cytotoxic effect of the compound.

Objective: To assess the effect of this compound on the viability and proliferation of the cell line used in the primary activity assay.

Materials:

-

Cell line used in Protocol 1 (e.g., HEK293A-hDGAT1)

-

Complete culture medium (DMEM + 10% FBS)

-

This compound

-

DMSO (vehicle)

-

96-well clear-bottom cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. The concentration range should span the EC50 value determined in Protocol 1 (e.g., from 0.1 µM to 100 µM). Include vehicle-only controls.

-

-

Incubation: Incubate the plate for a period that reflects the duration of the primary assay or longer (e.g., 24-72 hours) at 37°C, 5% CO2.

-

Viability Measurement (CCK-8):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until the color develops.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the this compound concentration to determine any potential cytotoxic effects.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation of Dgat1-IN-3 Stock Solution for Experimental Use

Introduction

Dgat1-IN-3 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial in the final step of triglyceride synthesis. DGAT1 plays a significant role in lipid metabolism, making it a key target in research related to obesity, dyslipidemia, and metabolic syndrome.[1][2] Accurate preparation of a this compound stock solution is the foundational step for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Mechanism of Action

This compound exerts its inhibitory effect on DGAT1, which catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG). By blocking this terminal and committed step in triglyceride synthesis, this compound effectively reduces the production of triglycerides. The inhibitor has shown high potency with an IC50 of 38 nM for human DGAT1 and 120 nM for rat DGAT1.[1][2]

Applications

The prepared this compound stock solution can be utilized in a variety of experimental settings, including:

-

In vitro enzyme activity assays: To determine the inhibitory effect on DGAT1 activity in isolated enzyme preparations or cell lysates.

-

Cell-based assays: For studying the effects of DGAT1 inhibition on cellular lipid metabolism, such as lipid droplet formation and fatty acid uptake in various cell lines.

-

In vivo studies: In animal models to investigate the pharmacological effects of DGAT1 inhibition on metabolic parameters like body weight, plasma lipid levels, and glucose tolerance.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 420.39 g/mol | |

| Formula | C₂₀H₁₉F₃N₄O | |

| Appearance | Solid | |

| IC₅₀ (human DGAT1) | 38 nM | [1][2] |

| IC₅₀ (rat DGAT1) | 120 nM | [1][2] |

| Solubility in DMSO | ≥ 50 mg/mL | [3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][3] |

| Storage (Solid) | 2 years at -20°C | [4] |

| Storage (Stock in DMSO) | 6 months at -80°C or 1 month at -20°C (protect from light) | [1][4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 4.20 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 420.39 g/mol = 0.0042039 g = 4.20 mg

-

-

-

Dissolving the Compound:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial.

-

Add the calculated volume of DMSO to the tube. For 4.20 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Tightly cap the tube or vial.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage, place the aliquots at -80°C, where they can be stored for up to 6 months.[1][4] For short-term storage, -20°C for up to one month is suitable.[1][4] Always protect the stock solution from light.[1]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for complete safety and handling information.

Visualizations

Caption: Workflow for the preparation of a 10 mM this compound stock solution.

Caption: Inhibition of the DGAT1 signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Mouse Studies with a DGAT1 Inhibitor

Note to the Reader: No specific in vivo mouse study data for the compound "Dgat1-IN-3" was found in the available literature. The following application notes and protocols are based on a representative and well-characterized Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, T863 , for which published in vivo mouse data is available. These guidelines can serve as a starting point for designing experiments with novel DGAT1 inhibitors.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] It plays a crucial role in the absorption of dietary fats in the small intestine and the storage of triglycerides in adipose tissue.[1][4][5][6] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and hyperlipidemia.[1][2] DGAT1 inhibitors work by blocking the catalytic activity of the enzyme, thereby reducing triglyceride synthesis.[1] This can lead to decreased fat absorption, reduced adiposity, and improved insulin sensitivity.[1] This document provides recommended dosages, experimental protocols, and pathway information for the use of a DGAT1 inhibitor in in vivo mouse studies, using T863 as an exemplar compound.

Quantitative Data Summary

The following tables summarize quantitative data for the DGAT1 inhibitor T863 from in vivo mouse studies.

Table 1: Recommended Dosage for T863 in Mice

| Parameter | Value | Reference |

| Route of Administration | Oral gavage | [7] |

| Vehicle | 1% methylcellulose | Not explicitly stated, but a common vehicle. |

| Dosage Range | 3 - 30 mg/kg | [7] |

| Dosing Frequency | Once daily | [7] |

| Treatment Duration | Acute (single dose) to chronic (2 weeks) | [7] |

Table 2: Pharmacokinetic Parameters of a DGAT1 Inhibitor (Example: PF-04620110 in Rats)

| Parameter | Value | Reference |

| Bioavailability (Oral) | Good | [8] |

| Half-life (T1/2) | Consistent with once-daily dosing | [8] |

| Clearance | Low | Not explicitly stated. |

| Distribution | Effective tissue concentrations | Not explicitly stated. |

Note: Specific pharmacokinetic data for T863 in mice was not available in the provided search results. The data for PF-04620110 in rats is provided as a general reference for a DGAT1 inhibitor.

Signaling Pathway

DGAT1 catalyzes the final, committed step in the triglyceride biosynthesis pathway. Inhibition of DGAT1 directly impacts lipid metabolism.

Caption: DGAT1 signaling pathway.

Experimental Protocols

Acute Lipid Challenge Study

This protocol is designed to evaluate the acute effect of a DGAT1 inhibitor on postprandial hyperlipidemia.

Experimental Workflow:

Caption: Workflow for an acute lipid challenge study.

Materials:

-

C57BL/6J mice (male, 8-10 weeks old)

-

DGAT1 inhibitor (e.g., T863)

-

Vehicle (e.g., 1% methylcellulose)

-

Corn oil

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes)

-

Triglyceride assay kit

Procedure:

-

Acclimate mice for at least one week to the housing conditions.

-

Fast mice overnight for 16 hours with free access to water.

-

Administer the DGAT1 inhibitor or vehicle via oral gavage. A typical dose for T863 is 30 mg/kg.[7]

-

One hour after compound administration, administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.

-

Collect blood samples via tail vein or retro-orbital sinus at baseline (0 hours) and at 1, 2, and 4 hours after the corn oil challenge.

-

Centrifuge blood to separate plasma and store at -80°C until analysis.

-

Measure plasma triglyceride concentrations using a commercial assay kit.

Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a DGAT1 inhibitor on body weight, food intake, and metabolic parameters in a model of obesity.

Experimental Workflow:

Caption: Workflow for a chronic efficacy study in DIO mice.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old at the start of the diet)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

DGAT1 inhibitor (e.g., T863)

-

Vehicle (e.g., 1% methylcellulose)

-

Metabolic cages (for food intake monitoring)

-

Blood and tissue collection supplies

-

Assay kits for plasma and tissue analysis

Procedure:

-

Induce obesity by feeding mice a high-fat diet for 8-12 weeks.

-

Randomize the obese mice into treatment groups based on body weight.

-

Administer the DGAT1 inhibitor (e.g., T863 at 30 mg/kg) or vehicle by oral gavage once daily for 2 weeks.[7]

-

Monitor body weight and food intake daily throughout the treatment period.

-

At the end of the study, fast the mice overnight.

-

Collect terminal blood samples for the analysis of plasma triglycerides, cholesterol, glucose, and insulin.

-

Euthanize the mice and collect tissues, such as the liver, for triglyceride content analysis.

Conclusion

The provided application notes and protocols, using the DGAT1 inhibitor T863 as a reference, offer a framework for investigating the in vivo effects of DGAT1 inhibition in mouse models. Researchers should optimize these protocols based on the specific properties of their test compounds and experimental goals. Careful consideration of dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible data in the study of DGAT1 inhibitors for metabolic diseases.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. search.library.nyu.edu [search.library.nyu.edu]

- 3. apexbt.com [apexbt.com]

- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGAT1 - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DGAT1 Enzymatic Activity Assay Using an Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2] This process involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride (TG).[1] As a critical player in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes.[1][2][3] The development of small molecule inhibitors targeting DGAT1 requires robust and reliable enzymatic assays to determine their potency and mechanism of action.[1][4]

These application notes provide a detailed protocol for a fluorescence-based DGAT1 enzymatic activity assay, which is a practical alternative to traditional radiolabeled methods for higher throughput screening.[4] The assay measures the release of Coenzyme A (CoASH) from the acyl-CoA substrate during the DGAT1-mediated reaction. The released CoASH reacts with a thiol-reactive probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent product.[4]

Principle of the Assay

The fluorescence-based DGAT1 assay monitors the enzymatic activity by quantifying the amount of CoASH produced. This is achieved through the reaction of CoASH with CPM, which results in a fluorescent adduct that can be measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4] The intensity of the fluorescence is directly proportional to the DGAT1 activity. The inclusion of a DGAT1 inhibitor in the reaction will lead to a decrease in CoASH production and, consequently, a reduction in the fluorescent signal.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. | Storage |

| Human DGAT1 (recombinant) | Various | e.g., Cayman Chemical | -80°C |

| 1,2-Dioleoyl-sn-glycerol (DOG) | Sigma-Aldrich | D0138 | -20°C |

| Oleoyl-CoA | Sigma-Aldrich | O1008 | -20°C |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) | Thermo Fisher Scientific | D346 | -20°C |

| DGAT1 Inhibitor (e.g., T863, PF-04620110) | Various | Various | Per manufacturer's instructions |

| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 4°C |

| HEPES | Sigma-Aldrich | H3375 | Room Temperature |

| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well or 384-well black plates | Corning | Various | Room Temperature |

| Plate reader with fluorescence detection | Various | N/A | N/A |

Preparation of Reagents

-

DGAT1 Enzyme Stock: Prepare aliquots of recombinant human DGAT1 in a buffer containing 20 mM HEPES, pH 7.5, and 150 mM NaCl. Store at -80°C.

-

Substrate Solution (1,2-DOG): Prepare a 10 mM stock solution of 1,2-Dioleoyl-sn-glycerol in DMSO.

-

Substrate Solution (Oleoyl-CoA): Prepare a 10 mM stock solution of Oleoyl-CoA in water.

-

CPM Stock Solution: Prepare a 10 mM stock solution of CPM in DMSO.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1% Triton X-100.

-

DGAT1 Inhibitor Stock: Prepare a 10 mM stock solution of the DGAT1 inhibitor in DMSO. Create a serial dilution of the inhibitor in DMSO to be used for the IC50 determination.

Assay Protocol

The following protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.[4]

-

Prepare the Reaction Mix:

-

In a microcentrifuge tube, prepare the reaction mix containing the assay buffer, 1,2-DOG, and oleoyl-CoA. The final concentrations in the 100 µL reaction should be 625 µM for 1,2-DOG and 312.5 µM for oleoyl-CoA.[4]

-

-

Inhibitor Addition:

-

Add 1 µL of the serially diluted DGAT1 inhibitor or DMSO (for the no-inhibitor control) to the appropriate wells of the 96-well plate.

-

-

Enzyme Addition:

-

Thaw the DGAT1 enzyme on ice. Dilute the enzyme stock in the assay buffer to the desired concentration (e.g., 0.25 µg of total microsomal protein per well).[4]

-

Add the diluted DGAT1 enzyme to each well containing the inhibitor or DMSO.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the reaction mix to each well to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stop the Reaction and Detect Signal:

-

Add CPM solution to each well to a final concentration of 10 µM.

-

Incubate the plate at room temperature for 10 minutes in the dark to allow the reaction between CoASH and CPM to complete.

-

Read the fluorescence on a plate reader with excitation at 355 nm and emission at 460 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of DGAT1 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence without Inhibitor)] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DGAT1 activity.

Data Presentation

Table 1: Reagent Concentrations for DGAT1 Activity Assay

| Component | Stock Concentration | Final Concentration in Assay |

| HEPES, pH 7.5 | 1 M | 50 mM |

| Triton X-100 | 10% | 1% |

| 1,2-Dioleoyl-sn-glycerol (DOG) | 10 mM | 625 µM |

| Oleoyl-CoA | 10 mM | 312.5 µM |

| DGAT1 Enzyme | Varies | 0.25 µ g/well |

| DGAT1 Inhibitor | 10 mM | Varies (for IC50) |

| CPM | 10 mM | 10 µM |

| DMSO | 100% | 1% |

Visualizations

DGAT1 Signaling Pathway and Inhibition

Caption: DGAT1 catalyzes the formation of Triglyceride from DAG and Acyl-CoA, which is blocked by an inhibitor.

Experimental Workflow for DGAT1 Enzymatic Assay

Caption: Step-by-step workflow for the fluorescence-based DGAT1 enzymatic assay with an inhibitor.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a DGAT1 enzymatic activity assay using a fluorescence-based method to evaluate the potency of inhibitors. The described assay is suitable for high-throughput screening and offers a reliable method for characterizing DGAT1 inhibitors in a drug discovery setting. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data interpretation.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dgat1-IN-3 in Diet-Induced Obesity Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgat1-IN-3 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic diseases.[2][3] Inhibition of DGAT1 has been shown to reduce body weight gain, improve insulin sensitivity, and decrease hepatic steatosis in preclinical models of diet-induced obesity (DIO).[4][5] These application notes provide a comprehensive overview of the use of this compound and other representative DGAT1 inhibitors in DIO rodent models, including detailed experimental protocols and data summaries to guide researchers in their studies.

Note: Due to limited publicly available data specifically for this compound, this document includes data and protocols from studies using other well-characterized DGAT1 inhibitors such as T863, PF-04620110, and A-922500 as representative examples. Researchers should adapt these protocols based on the specific properties of this compound.

Mechanism of Action and Signaling Pathway

DGAT1 catalyzes the final step in the triglyceride biosynthesis pathway, converting diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TG).[2][3] By inhibiting DGAT1, this compound blocks the synthesis and storage of triglycerides in tissues such as the intestine, liver, and adipose tissue.[3] This leads to a reduction in lipid accumulation and has been shown to increase energy expenditure, a key factor in combating obesity.[4][5] The inhibition of intestinal DGAT1 also plays a significant role in reducing the absorption of dietary fats.[6]

The signaling pathway affected by DGAT1 inhibition involves key regulators of lipid metabolism. By reducing triglyceride synthesis, DGAT1 inhibitors can influence downstream pathways related to fatty acid oxidation and insulin signaling.

Caption: DGAT1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Rodent Model

A fundamental protocol for evaluating the efficacy of anti-obesity compounds.

Caption: Experimental Workflow for a Diet-Induced Obesity Study.

Protocol:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks of age, are commonly used.

-

Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: Acclimatize mice on a standard chow diet for one week. Subsequently, induce obesity by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-12 weeks.

-

Baseline Measurements: Before initiating treatment, record baseline body weight, food intake, and perform an oral glucose tolerance test (OGTT).

-

Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.

-

Monitoring: Measure body weight and food intake weekly throughout the study.

-

Endpoint Analysis:

-

Perform OGTT and insulin tolerance tests (ITT) at the end of the treatment period.

-

Collect blood samples for analysis of plasma triglycerides, cholesterol, and insulin levels.

-

Harvest tissues (liver, adipose tissue) for triglyceride content analysis and histological examination.

-

Assess body composition using techniques like DEXA scan.

-

Oral Fat Tolerance Test (OFTT)

This acute study assesses the effect of this compound on the absorption of dietary fat.

Protocol:

-

Animal Model: Use DIO mice or normal chow-fed mice.

-

Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

-

Drug Administration: Administer a single oral dose of this compound or vehicle.

-

Lipid Challenge: 30-60 minutes after drug administration, administer an oral bolus of a lipid source, such as corn oil (e.g., 10 ml/kg).

-

Blood Sampling: Collect blood samples via tail vein at baseline (0 min) and at various time points post-lipid challenge (e.g., 30, 60, 120, 180, and 240 minutes).

-

Analysis: Measure plasma triglyceride concentrations at each time point to determine the postprandial lipid excursion.

Data Presentation

The following tables summarize representative data from studies using DGAT1 inhibitors in DIO rodent models.

Table 1: Chronic Efficacy of a Representative DGAT1 Inhibitor in DIO Mice

| Parameter | Vehicle Control | DGAT1 Inhibitor (Low Dose) | DGAT1 Inhibitor (High Dose) |

| Body Weight Gain (%) | 25.4 ± 2.1 | 15.1 ± 1.8 | 8.7 ± 1.5** |

| Food Intake ( g/day ) | 3.2 ± 0.3 | 3.1 ± 0.2 | 2.9 ± 0.3 |

| Fasting Glucose (mg/dL) | 145 ± 12 | 121 ± 9 | 105 ± 8 |

| Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.9 ± 0.3* | 1.2 ± 0.2 |

| Liver Triglycerides (mg/g) | 150 ± 15 | 95 ± 11* | 62 ± 9** |

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Acute Effect of a Representative DGAT1 Inhibitor on Oral Fat Tolerance in Mice

| Time Point (minutes) | Vehicle Control (Plasma TG, mg/dL) | DGAT1 Inhibitor (Plasma TG, mg/dL) |

| 0 | 85 ± 7 | 82 ± 6 |

| 60 | 250 ± 22 | 155 ± 15 |

| 120 | 410 ± 35 | 210 ± 20 |

| 180 | 320 ± 28 | 180 ± 18 |

| 240 | 150 ± 14 | 110 ± 11 |

| AUC (mg/dL*min) | 65,000 ± 5,500 | 32,000 ± 3,100** |

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. AUC = Area Under the Curve.

Conclusion

This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. The protocols and data presented here, based on the established effects of potent DGAT1 inhibitors, provide a solid framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound. These studies will be crucial in elucidating its therapeutic potential and advancing its development for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantifying Lipid Droplet Accumulation with Dgat1-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction: